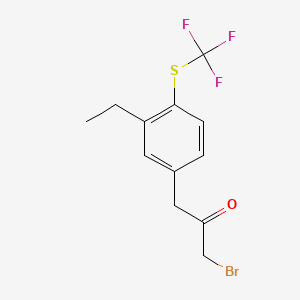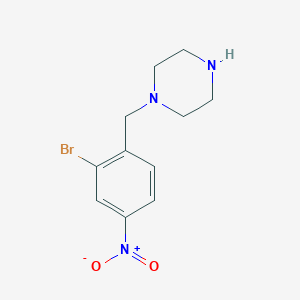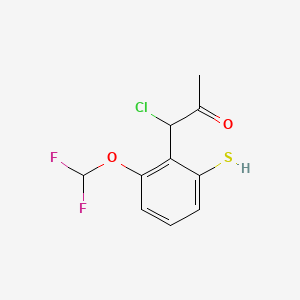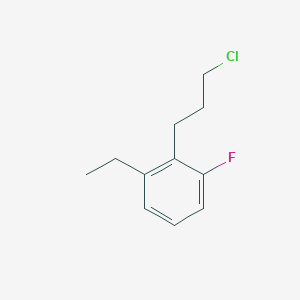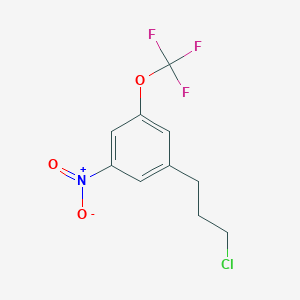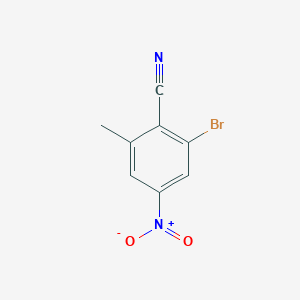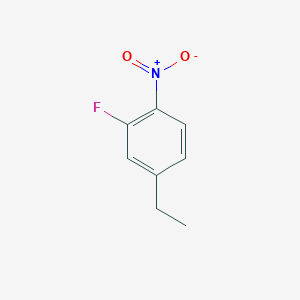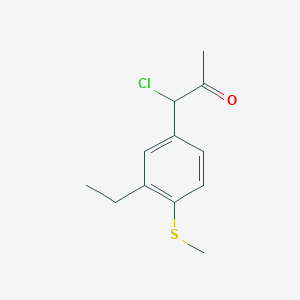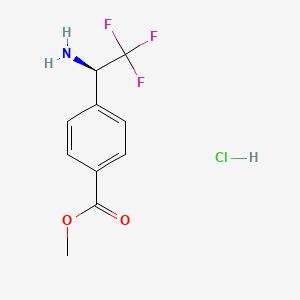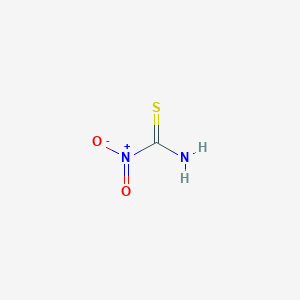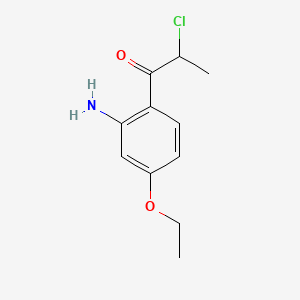
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of an amino group, an ethoxy group, and a chlorine atom attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one typically involves the reaction of 2-amino-4-ethoxyacetophenone with a chlorinating agent. One common method is to use thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-alkoxypropan-1-one.
Oxidation: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropanoic acid.
Reduction: Formation of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropanol.
Applications De Recherche Scientifique
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one
- 1-(2-Amino-4-ethoxyphenyl)-3-bromopropan-2-one
Uniqueness
1-(2-Amino-4-ethoxyphenyl)-2-chloropropan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its brominated analogs, the chlorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
1-(2-amino-4-ethoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-8-4-5-9(10(13)6-8)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
Clé InChI |
LWJIUIWJSXISLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=O)C(C)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


